Cas no 186498-36-2 (4-(Propionyl)phenylboronic acid)

4-(Propionyl)phenylboronic acid structure
186498-36-2 structure
Product Name:4-(Propionyl)phenylboronic acid
CAS No:186498-36-2
MF:C9H11BO3
MW:177.992842912674
MDL:MFCD04039038
CID:133685
PubChem ID:4197863
Update Time:2025-10-29

4-(Propionyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Propionylphenyl)boronic acid
    • (4-propanoylphenyl)boronic acid
    • 4-(PROPIONYL)BENZENEBORONIC ACID
    • 4-(Propionyl)phenylboronic acid
    • 4-Propionylphenylboronic acid
    • Boronic acid,B-[4-(1-oxopropyl)phenyl]-
    • 4-propanoylphenylboronic acid
    • AKOS BRN-0150
    • 4-(Propionyl)benzeneboronicacid98%
    • DTXSID10400714
    • CS-0175889
    • (4-Propionylphenyl)boronicacid
    • AKOS004116036
    • E84497
    • 186498-36-2
    • AB17302
    • MFCD04039038
    • SUXBGJJJOLDLKL-UHFFFAOYSA-N
    • A880648
    • SCHEMBL3197452
    • 4-propionyl-phenyl boronic acid
    • PS-9634
    • FT-0715547
    • EN300-7370216
    • XH0410
    • DB-065567
    • MDL: MFCD04039038
    • Inchi: 1S/C9H11BO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3
    • InChI Key: SUXBGJJJOLDLKL-UHFFFAOYSA-N
    • SMILES: O=C(CC)C1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 178.08000
  • Monoisotopic Mass: 178.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5A^2

Experimental Properties

  • Density: 1.16
  • Melting Point: Not available
  • Boiling Point: 362.2°Cat760mmHg
  • Flash Point: 172.8°C
  • Refractive Index: 1.529
  • PSA: 57.53000
  • LogP: -0.04090
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-(Propionyl)phenylboronic acid Security Information

4-(Propionyl)phenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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4-(Propionyl)phenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:186498-36-2)4-(Propionyl)phenylboronic acid
Order Number:A880648
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:01
Price ($):449.0/1573.0
Email:sales@amadischem.com

4-(Propionyl)phenylboronic acid Related Literature

Additional information on 4-(Propionyl)phenylboronic acid

4-(Propionyl)phenylboronic Acid (CAS No. 186498-36-2): A Versatile Boronic Acid Derivative for Advanced Applications

4-(Propionyl)phenylboronic acid (CAS No. 186498-36-2) is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and wide range of applications. As a derivative of phenylboronic acid, this compound features a propionyl group at the para position, which enhances its reactivity and makes it particularly valuable in organic synthesis, pharmaceutical research, and material science.

The growing interest in boronic acid derivatives like 4-(Propionyl)phenylboronic acid stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property has made them crucial components in the development of sensors, drug delivery systems, and bioconjugation techniques. Researchers are particularly excited about its potential in glucose sensing applications, a hot topic in diabetes management technology.

From a structural perspective, 4-(Propionyl)phenylboronic acid consists of a phenyl ring substituted with both a boronic acid group (-B(OH)2) and a propionyl group (-COCH2CH3) at the 1 and 4 positions, respectively. This specific arrangement contributes to its enhanced solubility in organic solvents compared to simpler phenylboronic acids, while maintaining the characteristic reactivity of the boronic acid functionality.

In pharmaceutical research, 4-(Propionyl)phenylboronic acid CAS 186498-36-2 serves as a valuable building block for the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it particularly useful for creating biaryl structures, which are common motifs in many drug molecules. Recent studies have explored its potential in developing proteasome inhibitors, a class of compounds with significant anticancer properties.

The material science community has shown increasing interest in 4-propionylphenylboronic acid for creating advanced polymers and smart materials. Its dual functionality allows for the development of stimuli-responsive materials that can change properties in response to pH or sugar concentrations. This aligns well with current trends in biomedical engineering and controlled release systems, addressing frequently searched topics in scientific literature.

When handling 4-(Propionyl)phenylboronic acid, researchers should note that like most boronic acids, it may undergo dehydration to form boroxines under certain conditions. Proper storage in cool, dry environments is recommended to maintain stability. The compound typically appears as a white to off-white crystalline powder with good shelf life when stored appropriately.

Analytical characterization of CAS 186498-36-2 typically involves techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy. The propionyl group gives distinctive signals in these analyses, with characteristic carbonyl stretching vibrations around 1680 cm-1 in IR spectra and predictable chemical shifts in NMR spectra.

Recent advancements in click chemistry and bioconjugation techniques have further expanded the utility of 4-(Propionyl)phenylboronic acid. Its ability to form stable complexes with various biomolecules makes it valuable for protein labeling and surface modification applications. These applications respond to growing interest in bioimaging and diagnostic tools, as evidenced by increasing search volumes for these terms in scientific databases.

The synthesis of 4-(Propionyl)phenylboronic acid typically involves the reaction of 4-bromopropiophenone with appropriate boron reagents through metal-catalyzed coupling reactions. Optimization of these synthetic routes remains an active area of research, particularly focusing on improving yields and reducing environmental impact - topics that align with current interests in green chemistry and atom economy.

From a commercial perspective, 4-(Propionyl)phenylboronic acid 186498-36-2 is available from several specialty chemical suppliers, with purity grades ranging from 95% to 99%. The compound's price and availability may vary depending on market demand and production scale, reflecting the growing importance of boronic acid derivatives in various industries.

Future research directions for 4-propionylphenyl boronic acid include exploring its potential in supramolecular chemistry and molecular recognition systems. The compound's ability to form dynamic covalent bonds positions it well for applications in self-healing materials and adaptive systems - areas that have seen exponential growth in academic interest and patent filings in recent years.

In conclusion, 4-(Propionyl)phenylboronic acid (CAS No. 186498-36-2) represents a versatile and valuable compound with wide-ranging applications across multiple scientific disciplines. Its unique combination of chemical properties continues to inspire innovative research in fields as diverse as medicinal chemistry, material science, and biotechnology. As interest in functional boronic acids grows, this compound is likely to remain an important tool for researchers and industrial applications alike.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:186498-36-2)4-(Propionyl)phenylboronic acid
A880648
Purity:99%/99%
Quantity:5g/25g
Price ($):449.0/1573.0
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